molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-methyl-[1,4]diazepane CAS No. 1374130-05-8

(R)-1-Boc-2-methyl-[1,4]diazepane

Cat. No.: B1377953
CAS No.: 1374130-05-8
M. Wt: 214.3 g/mol
InChI Key: FPUHWSHGYILARO-SECBINFHSA-N
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Description

®-1-Boc-2-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle. The compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-methyl-[1,4]diazepane typically involves the intramolecular cyclization of suitable precursors. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process provides high enantioselectivity and yields optically pure ®-1-Boc-2-methyl-[1,4]diazepane .

Industrial Production Methods

Industrial production of ®-1-Boc-2-methyl-[1,4]diazepane often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of solid-phase synthesis also facilitates the incorporation of various functional groups, enhancing the versatility of the compound for further applications .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-methyl-[1,4]diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reductive conditions often involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions typically use alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and various substituted diazepanes, depending on the specific reagents and conditions used .

Scientific Research Applications

®-1-Boc-2-methyl-[1,4]diazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Boc-2-methyl-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively participate in various biochemical pathways. The compound’s chiral nature also contributes to its selective binding to target molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Boc-2-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group. These features enhance its stability and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Its versatility and wide range of applications in various fields further distinguish it from other similar compounds .

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHWSHGYILARO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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